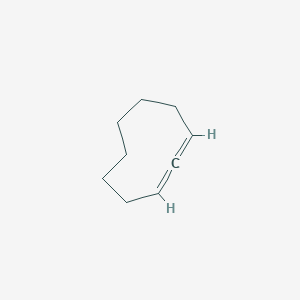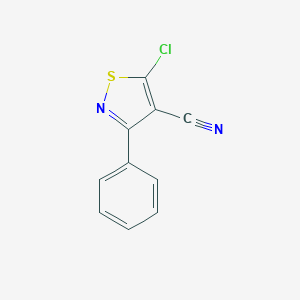
烯丙基三苯基硅烷
描述
Allyltriphenylsilane is an organosilicon compound with the molecular formula C21H20Si . It is characterized by the presence of an allyl group (H2C=CH-CH2-) attached to a silicon atom, which is further bonded to three phenyl groups (C6H5). This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
科学研究应用
Allyltriphenylsilane has diverse applications in scientific research:
Biology and Medicine:
作用机制
Target of Action
Allyltriphenylsilane primarily targets electrophiles in a process known as electrophilic substitution . The electron-releasing strength of the carbon-silicon bond in the unsaturated silane controls the site of reaction and stereoselectivity .
Mode of Action
The mode of action involves the attack of an electrophile on an allylsilane . The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group . After formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .
Biochemical Pathways
The biochemical pathway involves the formation of a new carbon-carbon bond at the γ position of allyl silanes . The robustness of silanes makes them amenable to use in synthesis . Under conditions of nucleophilic catalysis, any intermediate along the reaction pathway may incorporate a silicon-nucleophile bond .
Result of Action
The result of the action is the formation of a new carbon-carbon bond at the γ position of allyl silanes and the β position of vinylsilanes . The elimination to generate the double bond is stereospecifically anti, leading to the formation of mixtures of double bond isomers .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the silyl moiety forces electrophilic attack on the face opposite the silyl group for steric and electronic reasons . .
准备方法
Synthetic Routes and Reaction Conditions: Allyltriphenylsilane can be synthesized through various methods. One common approach involves the reaction of allyl chloride with triphenylsilane in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding allyltriphenylsilane as the primary product .
Industrial Production Methods: While specific industrial production methods for allyltriphenylsilane are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions: Allyltriphenylsilane undergoes several types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where an electrophile attacks the allyl group, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: Allyltriphenylsilane can be oxidized or reduced under specific conditions, although these reactions are less common compared to electrophilic substitutions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which facilitate the substitution process.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
相似化合物的比较
Allyltrimethylsilane: Similar in structure but with three methyl groups instead of phenyl groups.
Vinyltriphenylsilane: Contains a vinyl group instead of an allyl group, leading to different reactivity and applications.
Uniqueness: Allyltriphenylsilane’s unique combination of an allyl group and three phenyl groups provides distinct reactivity patterns, particularly in electrophilic substitution reactions. This makes it a versatile reagent in organic synthesis, offering different selectivity and product outcomes compared to its analogs .
属性
IUPAC Name |
triphenyl(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZZRSMGLGFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299137 | |
| Record name | Allyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18752-21-1 | |
| Record name | 18752-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of Allyltriphenylsilane highlighted in the research?
A1: Allyltriphenylsilane serves as a key reagent in the stereoselective synthesis of 1,3-dienes. [, ] This is particularly important because 1,3-dienes are valuable building blocks in organic synthesis.
Q2: How does the reactivity of Allyltriphenylsilane differ from other allylsilanes, like Allyltrimethylsilane, in specific reactions?
A2: While both Allyltriphenylsilane and Allyltrimethylsilane are allylsilanes, they display distinct regioselectivity in reactions with electrophiles. For instance, Allyltriphenylsilane primarily reacts with electrophiles at the γ-position, while Allyltrimethylsilane and its derivatives, particularly when converted to their aluminum "ate" complexes, exhibit a preference for α-regioselective carboxylation with carbon dioxide. [] This difference in reactivity highlights the influence of substituents on the silicon atom on the reaction pathway.
Q3: How does the size of the Allyltriphenylsilane molecule, compared to smaller analogs, affect its reactivity with carbocations?
A3: Research suggests that the size difference between Allyltriphenylsilane and its smaller analog, Allylchlorodimethylsilane, does not significantly impact their reactivity with carbocations. [] Studies comparing the reaction rates of these allylsilanes with both small and macromolecular carbocations showed no significant difference, indicating that steric hindrance from the bulky triphenylsilyl group does not hinder the reaction with the electrophilic carbocation center.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)










